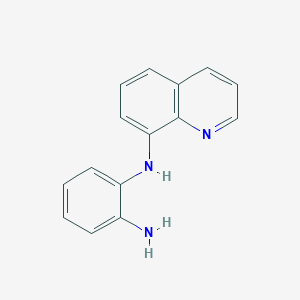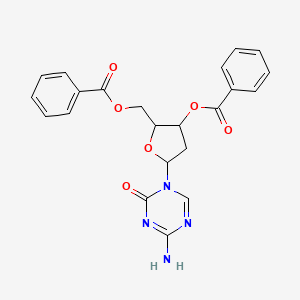
H-DL-Pro-DL-xiThr-DL-His-DL-xiIle-DL-Lys-DL-Trp-Gly-DL-Asp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is a peptide composed of the amino acids proline, threonine, histidine, isoleucine, lysine, tryptophan, glycine, and aspartic acid. This compound is known for its potent inhibitory effects on platelet activation, which is induced by nitroprusside. It also inhibits the expression and activity of growth factors such as platelet-derived growth factor (PDGF) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce substitutions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine .
科学的研究の応用
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet activation and growth factor expression.
Medicine: Potential therapeutic applications in conditions involving excessive platelet activation and growth factor activity, such as cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH exerts its effects by inhibiting the activation of platelets and the expression of growth factors like PDGF. The peptide interacts with specific receptors on the surface of platelets, preventing their activation and subsequent aggregation. This inhibition of platelet activation reduces the risk of thrombus formation, making it a potential therapeutic agent for cardiovascular diseases .
類似化合物との比較
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys): Another peptide with inhibitory effects on platelet activation.
Boc-Pro-Thr-OH: A simpler peptide used in synthetic studies.
Cyclo(Pro-Trp): A cyclic peptide with distinct biological activities.
Uniqueness
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is unique due to its specific sequence and potent inhibitory effects on platelet activation and growth factor expression. Its ability to inhibit PDGF activity sets it apart from other peptides with similar functions .
特性
分子式 |
C44H64N12O12 |
|---|---|
分子量 |
953.1 g/mol |
IUPAC名 |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68) |
InChIキー |
QEULPEXEDWQVEI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
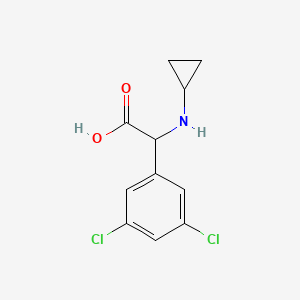
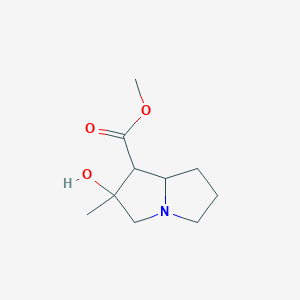
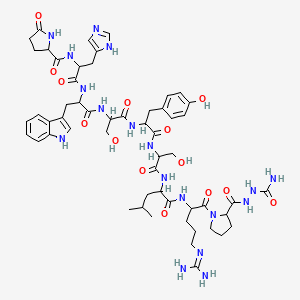




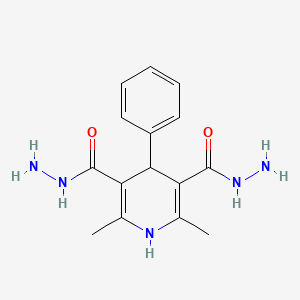
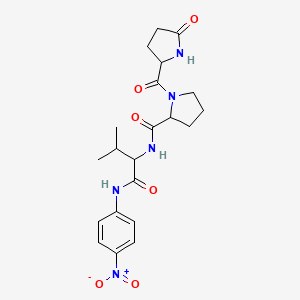

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)
